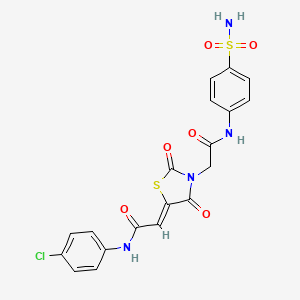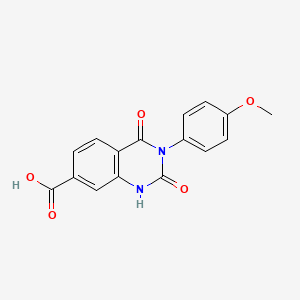
Thiomorpholin-3-imine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiomorpholin-3-imine hydrochloride is a chemical compound with the molecular formula C4H9ClN2S and a molecular weight of 152.6 g/mol . It is used in scientific research and has potential applications in various fields, including drug development, catalysis, and material synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N2S.ClH/c5-4-3-7-2-1-6-4;/h3,6H,1-2,5H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms.
作用机制
The mechanism of action of Thiomorpholin-3-imine hydrochloride is based on its ability to react with thiol groups present in proteins and enzymes. This compound forms covalent bonds with thiol groups, leading to the inhibition of enzyme activity or modification of protein structure. This compound has been shown to have a high affinity for thiol groups, making it a potent inhibitor of enzymes and modifier of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune responses. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to modulate immune responses by inhibiting the activity of histone deacetylases, leading to the upregulation of immune-related genes.
实验室实验的优点和局限性
Thiomorpholin-3-imine hydrochloride has several advantages as a research tool, including its high potency, selectivity, and specificity. This compound has been shown to be a potent inhibitor of enzymes and modifier of proteins, making it an excellent tool for studying protein function and regulation. However, this compound also has some limitations, including its potential toxicity and non-specific reactivity with other thiol-containing molecules.
未来方向
The potential applications of Thiomorpholin-3-imine hydrochloride in scientific research are vast, and several future directions can be explored. One possible direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the study of this compound's effects on epigenetic regulation, which could lead to the development of new therapies for various diseases. Additionally, this compound's potential use in drug discovery and protein modification could be further explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has several potential future directions, including the development of drugs for the treatment of cancer and other diseases and the study of its effects on epigenetic regulation. This compound is an excellent tool for studying protein function and regulation and could lead to the development of new therapies for various diseases.
合成方法
Thiomorpholin-3-imine hydrochloride can be synthesized using various methods, including the reaction of thiomorpholine with isothiocyanate or the reaction of thiomorpholine with carbon disulfide in the presence of ammonia. The most commonly used method for synthesizing this compound is the reaction of thiomorpholine with thiocarbonyl S-imidazolides.
科学研究应用
Thiomorpholin-3-imine hydrochloride has been used in various scientific research applications, including the study of enzyme inhibition, protein modification, and drug discovery. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been used to modify proteins by reacting with cysteine residues, leading to the formation of thioether bonds.
属性
IUPAC Name |
3,6-dihydro-2H-1,4-thiazin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHMLYNOSSMXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179685-20-2 |
Source


|
| Record name | thiomorpholin-3-imine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)


![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)

![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)
![3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620769.png)

